molecular formula C8H17BrO B13205924 1-Bromo-2-methyl-4-propoxybutane

1-Bromo-2-methyl-4-propoxybutane

Cat. No.: B13205924
M. Wt: 209.12 g/mol
InChI Key: IPTUJHFHOFCPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-methyl-4-propoxybutane is an organic compound with the molecular formula C8H17BrO. It belongs to the class of alkyl halides, where a bromine atom is attached to a carbon atom in the alkyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-4-propoxybutane can be synthesized through the bromination of 2-methyl-4-propoxybutane. This process involves the substitution of a hydrogen atom with a bromine atom using brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators . The reaction typically occurs under mild conditions and yields the desired alkyl bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of bromine or other brominating agents in the presence of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4-propoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-propoxybutane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, such as nucleophiles, bases, and oxidizing or reducing agents, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-methyl-4-propoxybutane is unique due to the presence of the propoxy group, which imparts different chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific applications in synthesis and research .

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-methyl-4-propoxybutane

InChI

InChI=1S/C8H17BrO/c1-3-5-10-6-4-8(2)7-9/h8H,3-7H2,1-2H3

InChI Key

IPTUJHFHOFCPMD-UHFFFAOYSA-N

Canonical SMILES

CCCOCCC(C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.